molecular formula C13H11FN6OS B2848196 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863453-17-2

2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide

Cat. No.: B2848196
CAS No.: 863453-17-2
M. Wt: 318.33
InChI Key: PPPXTBHNAOAOJC-UHFFFAOYSA-N
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Description

2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a synthetic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorobenzyl group, a triazolopyrimidine core, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzylamine and a suitable triazole derivative.

    Introduction of the Thioacetamide Moiety: The thioacetamide group is introduced via a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with a thioacetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the fluorobenzyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored as a potential antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
  • 2-(3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Uniqueness

2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is unique due to the presence of the fluorobenzyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. Additionally, the thioacetamide moiety provides opportunities for further chemical modifications, potentially leading to the development of more potent derivatives.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6OS/c14-9-3-1-8(2-4-9)5-20-12-11(18-19-20)13(17-7-16-12)22-6-10(15)21/h1-4,7H,5-6H2,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPXTBHNAOAOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)N)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327783
Record name 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863453-17-2
Record name 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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